molecular formula C20H31N5O6S B13838073 2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine CAS No. 135909-56-7

2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine

Cat. No.: B13838073
CAS No.: 135909-56-7
M. Wt: 469.6 g/mol
InChI Key: FXNNYCXNNOWOBK-KBPBESRZSA-N
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Description

2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine (hereafter referred to as GSH-TMPD) is a glutathione (GSH)-conjugated derivative of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). This compound is synthesized through selective oxidation and conjugation of glutathione to the phenylenediamine backbone, typically under physiological conditions (e.g., phosphate buffer, pH 7.4, 37°C) . Its structure combines the electron-rich tetramethylphenylenediamine core with the tripeptide glutathione, enhancing solubility and enabling interactions with biological macromolecules.

Properties

CAS No.

135909-56-7

Molecular Formula

C20H31N5O6S

Molecular Weight

469.6 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2R)-3-[2,5-bis(dimethylamino)phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H31N5O6S/c1-24(2)12-5-7-15(25(3)4)16(9-12)32-11-14(20(31)22-10-18(28)29)23-19(30)13(21)6-8-17(26)27/h5,7,9,13-14H,6,8,10-11,21H2,1-4H3,(H,22,31)(H,23,30)(H,26,27)(H,28,29)/t13-,14-/m0/s1

InChI Key

FXNNYCXNNOWOBK-KBPBESRZSA-N

Isomeric SMILES

CN(C)C1=CC(=C(C=C1)N(C)C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N(C)C)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis of the Parent Compound (N,N,N',N'-Tetramethyl-1,4-phenylenediamine)

While direct synthetic protocols for 2-GS-TMPD are scarce, the parent compound N,N,N',N'-tetramethyl-1,4-phenylenediamine (TMPD) is commercially available and can be prepared via classical aromatic amine synthesis methods. A typical preparation involves:

  • Starting from 1,4-phenylenediamine, methylation of the amino groups to yield the tetramethyl derivative.
  • Purification steps include crystallization and distillation.

The compound has the chemical formula C₆H₄-1,4-[N(CH₃)₂]₂ and a molar mass of 164.25 g/mol.

Data Table: Key Reaction Parameters for 2-GS-TMPD Formation

Parameter Description/Value Source
Reactants TMPD radical cation and glutathione (GSH)
Glutathione concentration < 1 mM favors 2-GS-TMPD formation
Reaction type Radical disproportionation + 1,4-Michael addition
Reaction environment Aqueous, physiological pH
Rate constant (slow pathway) $$k = 5 \, M^{-1}s^{-1}$$
Catalytic activity of 2-GS-TMPD Produces ferrihemoglobin at ~3% rate of TMPD

Research Discoveries and Mechanistic Insights

  • The formation of 2-GS-TMPD is a significant detoxication pathway for the TMPD radical cation in biological systems, preventing excessive radical damage.
  • The thioether linkage between glutathione and TMPD suggests a Michael addition mechanism to the quinonediiminium form of TMPD.
  • Oxidation of 2-GS-TMPD can revert to quinonediiminium species, indicating reversible redox cycling.
  • These findings highlight the dual role of glutathione as both a nucleophile and antioxidant in modulating aromatic amine radical chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized, leading to the formation of disulfide bonds between glutathione moieties.

    Reduction: Reduction reactions can break these disulfide bonds, regenerating the thiol groups of glutathione.

    Substitution: The aromatic amine group can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Disulfide-linked dimers or oligomers.

    Reduction: Regenerated thiol-containing monomers.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine (2-GS-TMPD) is a chemical compound with the molecular formula C20H31N5O6S and a molecular weight of 469.55 . It is also known by other synonyms, including this compound and Glycine, N-[S-[2,5-bis(dimethylamino)phenyl]-N-L-γ-glutamyl-L-cysteinyl]- (9CI) .

Scientific Research Applications
2-GS-TMPD is involved in several scientific research applications, primarily related to its interactions with glutathione and its role in biological systems. Glutathione is a tripeptide that plays many roles in cells, including conjugating to drugs for excretion, acting as a cofactor for some enzymes, involvement in protein disulfide bond rearrangement, and reducing peroxides .

Reactions with Glutathione
Studies have explored the reactions of N,N,N',N'-tetramethyl-p-phenylenediamine radical cation (TMPD), also known as Wurster's blue, with glutathione (GSH). These studies revealed two pathways:

  • A slow second-order reaction that yields the parent amine and oxidized glutathione (GSSG) .
  • A fast, complex reaction that produces 2-(glutathione-S-yl)-N,N,N',N'-tetramethyl-p-phenylenediamine (2-GS-TMPD). This reaction is suggested to involve a rapid disproportionation reaction followed by a reductive 1,4-Michael-addition and prevails at GSH concentrations below 1 mM. At higher GSH concentrations, the formation of the thioether is suppressed .

When the highly labile N,N,N',N'-tetramethyl-p-quinonediiminium dication (TMQDI++) reacts with GSH, thioether formation outweighs reductive mechanisms, which ultimately yield the amine and GSSG .

Role in Ferrihemoglobin Production
Similar to N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), 2-GS-TMPD can produce ferrihemoglobin in a catalytic reaction, although its rate is only 3% of that observed with the parent amine . During this reaction, the thioether is apparently oxidized to the corresponding quinonediiminium dication, which gives the corresponding quinonemonoimine on acidification .

Reactions with Wurster's Red Radical Cation
In contrast to ferrihemoglobin formation, reactions with glutathione occur predominantly with the quinonediimine. The second-order rate constant of this reaction is 4×105M1s14\times 10^5M^{-1}s^{-1}, which approaches the value obtained with p-benzoquinone .

Mechanism of Action

The compound exerts its effects primarily through its glutathione moiety, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The tetramethylphenylenediamine component can participate in redox cycling, further enhancing the compound’s antioxidant properties. The molecular targets include various cellular proteins and enzymes involved in redox homeostasis, such as glutathione peroxidase and glutathione reductase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

Key Differences :

  • Structure : TMPD lacks the glutathione moiety, consisting only of the tetramethyl-substituted phenylenediamine backbone .
  • Reactivity : TMPD is a strong reducing agent, readily oxidized to form Wurster’s blue (a stable radical cation). In contrast, GSH-TMPD exhibits moderated redox activity due to glutathione’s thiol group, which may quench radical intermediates .
  • Toxicity : TMPD dihydrochloride is classified as a possible skin sensitizer with cumulative exposure risks, whereas GSH conjugation likely reduces acute toxicity by facilitating detoxification pathways .
Table 1: Physicochemical Comparison
Property GSH-TMPD TMPD Dihydrochloride
Molecular Formula C₂₃H₃₅N₅O₆S (estimated)* C₁₀H₁₆N₂·2HCl
Molecular Weight ~557 g/mol 237.17 g/mol
Solubility High (due to GSH hydrophilicity) Moderate (soluble in water)
Redox Potential Moderate High

*Estimated based on TMPD (C₁₀H₁₆N₂) and glutathione (C₁₀H₁₇N₃O₆S) .

Glutathione Conjugates: 2,6-Bis(GS-DMAP)

Key Differences :

  • Structure: 2,6-Bis(GS-DMAP) is a bis-glutathione conjugate of dimethylaminophenol (DMAP), synthesized under similar oxidative conditions. Unlike GSH-TMPD, it features two glutathione moieties attached to a phenolic backbone rather than a phenylenediamine core .
  • Biological Activity : Bis-conjugates like 2,6-Bis(GS-DMAP) are potent inducers of ferrihemoglobin, while GSH-TMPD’s activity depends on the interplay between the tetramethyl groups and glutathione’s redox buffering capacity .
Table 2: Functional Comparison of Glutathione Conjugates
Property GSH-TMPD 2,6-Bis(GS-DMAP)
Conjugation Sites Single GSH at position 2 Two GSH at positions 2 and 6
Core Structure Tetramethylphenylenediamine Dimethylaminophenol
Ferrihemoglobin Formation Moderate High

Substituted Phenylenediamine Derivatives

lists several substituted p-phenylenediamines, such as:

  • N-Isopropyl-N'-phenyl-p-phenylenediamine (CAS 101-72-4)
  • N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (CAS 793-24-8)

Key Differences :

  • Substituent Effects : Bulky alkyl groups (e.g., isopropyl, dimethylbutyl) in these derivatives increase steric hindrance, reducing conjugation efficiency with glutathione compared to TMPD’s tetramethyl groups .
  • Applications : These derivatives are primarily used as antioxidants in rubber and polymer industries, whereas GSH-TMPD is tailored for biomedical research .
Table 3: Structural and Functional Comparison with Alkyl-Substituted Derivatives
Property GSH-TMPD N-Isopropyl-N'-phenyl Derivative
Substituents Tetramethyl + glutathione Isopropyl + phenyl
Redox Activity Moderate High (industrial antioxidant)
Biocompatibility High (GSH-mediated) Low (industrial use)

Research Findings and Implications

  • Synthetic Efficiency : GSH-TMPD synthesis achieves ~70% yield under optimized conditions (phosphate buffer, Hb-NES catalyst), outperforming bis-conjugates like 2,6-Bis(GS-DMAP), which require stricter stoichiometric control .
  • Biological Interactions: GSH-TMPD’s dual functionality (redox activity + glutathione transport) makes it a candidate for targeted drug delivery systems, unlike non-conjugated TMPD or industrial phenylenediamines .
  • Toxicological Profile : Preliminary data suggest GSH-TMPD has lower cytotoxicity than TMPD, aligning with glutathione’s role in detoxification .

Biological Activity

2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine (also known as 2-GS-TMPD) is a compound derived from the interaction of glutathione with N,N,N',N'-tetramethyl-4-phenylenediamine (TMPD). This compound has garnered interest due to its biological activities, particularly in the context of oxidative stress and detoxification mechanisms in biological systems. This article explores the biological activity of 2-GS-TMPD, focusing on its mechanisms of action, biochemical interactions, and implications for health and disease.

  • Chemical Name : this compound
  • CAS Number : 135909-56-7
  • Molecular Formula : C20H31N5O6S
  • Molecular Weight : 469.55 g/mol

Structure

The structure of 2-GS-TMPD features a glutathione moiety conjugated to a tetramethyl-4-phenylenediamine core, which is significant for its reactivity and biological functions.

The biological activity of 2-GS-TMPD primarily involves its role as a redox-active compound. It participates in electron transfer reactions, which are crucial for various biochemical processes:

  • Oxidative Stress Response : 2-GS-TMPD can act as an antioxidant, scavenging reactive oxygen species (ROS) and thus protecting cells from oxidative damage. Its ability to form stable radical species allows it to mitigate oxidative stress effectively .
  • Detoxification Pathways : The compound is involved in the conjugation reactions mediated by glutathione S-transferases (GSTs). These enzymes facilitate the detoxification of harmful electrophiles by conjugating them with glutathione, enhancing their solubility and excretion .
  • Catalytic Activity : Similar to its parent compound TMPD, 2-GS-TMPD can catalyze the formation of ferrihemoglobin in reactions involving hemoglobin and other redox-active species. This catalytic property is essential for understanding its role in biological systems .

Study on Glutathione Conjugates

A study published in Plant Molecular Biology investigated the metabolic pathways involving glutathione conjugates in Arabidopsis thaliana. The research highlighted how compounds like 2-GS-TMPD are processed within plant cells, emphasizing the importance of GSTs in facilitating these reactions. The study found that glutathione conjugates accumulate rapidly and undergo various metabolic transformations, which are crucial for plant detoxification mechanisms .

Toxicological Assessment

Research has also focused on the toxicological implications of compounds related to 2-GS-TMPD. It was observed that while these compounds can detoxify harmful substances, they may also produce reactive intermediates that could pose risks under certain conditions. Understanding these dynamics is vital for evaluating the safety and efficacy of using such compounds in therapeutic contexts .

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityScavenges reactive oxygen species
DetoxificationConjugation with harmful electrophiles
Catalytic ReactionForms ferrihemoglobin

Table 2: Metabolic Pathways Involving Glutathione Conjugates

MetaboliteSourceFunction
S-(fenclorim)-glutathioneDerived from fenclorimDetoxification
S-(fenclorim)-cysteineProcessed from FGFurther metabolism
2-GS-TMPDDerived from TMPDAntioxidant activity

Q & A

Basic Questions

Q. What are the key physicochemical properties and synthesis considerations for N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride in experimental settings?

  • Answer : The compound has a molecular formula of C₁₀H₁₆N₂·2HCl and a molecular weight of 237.17 g/mol . While synthesis routes are not detailed in the evidence, its dihydrochloride salt form enhances stability for handling. Researchers should prioritize purity verification via techniques like NMR or HPLC. Handling requires strict adherence to safety protocols due to its potential as a skin sensitizer and limited evidence of cumulative toxic effects .

Q. How is N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride utilized in microbiological assays, particularly for detecting Pseudomonas aeruginosa?

  • Answer : The compound acts as a chromogenic agent in oxidase tests. A 1% w/v solution is applied to bacterial colonies on filter paper. Pseudomonas aeruginosa produces cytochrome c oxidase, which oxidizes the compound, causing a color change from pink to purple within seconds . This method is critical for distinguishing oxidase-positive pathogens in clinical microbiology.

Advanced Questions

Q. What methodological challenges arise when interpreting conflicting data on the safety profile of N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride?

  • Answer : Limited evidence on cumulative toxicity and skin sensitization (classified as possible sensitizer) creates ambiguity in risk assessment . To resolve contradictions, researchers should:

  • Conduct dose-response studies to establish threshold exposure limits.
  • Cross-reference safety data with analogous compounds (e.g., dimethylphenylenediamine derivatives) .
  • Prioritize in vitro assays (e.g., KeratinoSens™) to validate sensitization potential before in vivo testing .

Q. How can researchers optimize experimental designs to account for the compound’s reactivity and safety risks?

  • Answer :

  • Protective Measures : Use PVC gloves , chemical goggles, and avoid skin contact due to sensitization risks .
  • Waste Management : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .
  • Experimental Controls : Include negative controls in oxidase tests to rule out false positives from non-target bacterial enzymes .

Methodological Notes

  • Microbiological Testing : For oxidase tests, prepare a fresh 1% w/v solution to avoid false negatives due to oxidation over time .
  • Analytical Characterization : Use FT-IR to confirm the presence of tertiary amine groups and HCl counterions .
  • Contradiction Mitigation : When conflicting safety data arise, consult regulatory frameworks (e.g., ACGIH TLVs) and prioritize peer-reviewed toxicological studies .

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